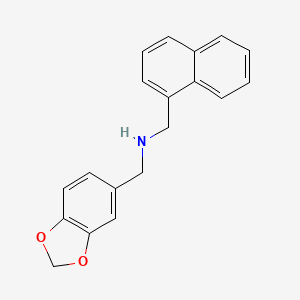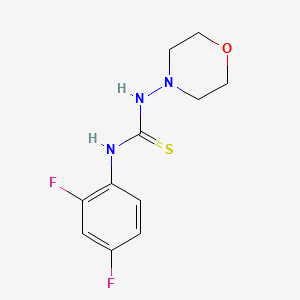
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQCA belongs to the class of quinolinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its broad-spectrum activity against cancer cells and bacteria. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of research could be the development of novel formulations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide that improve its solubility and bioavailability. Another area of research could be the identification of the specific molecular targets of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and the development of more targeted therapies based on these targets. Finally, further studies could be conducted to investigate the potential use of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other anticancer agents or antibiotics to enhance their efficacy.
Conclusion
In conclusion, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits broad-spectrum activity against cancer cells and bacteria and has been found to exhibit low toxicity towards normal cells. Future research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide could focus on the development of novel formulations, the identification of specific molecular targets, and the investigation of potential combination therapies.
合成法
The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then cyclized to form the final product, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. The overall synthesis method is shown in Figure 1.
科学的研究の応用
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit antimicrobial activity. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-8-2-3-9-14(13)18-16(20)19-11-5-7-12-6-1-4-10-15(12)19/h1-4,6,8-10H,5,7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZJDWWFVHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)

![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)



![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)